Lawesson's reagent

Thionation Reactivity Scale Selectivity

Researchers requiring selective thionation without over-reduction or aggressive byproduct profiles face a narrow reagent window. Lawesson's reagent (LR) addresses this with an intermediate reactivity that balances yield and functional group tolerance, making it a strategic replacement for P₄S₁₀ or Davy's reagent in complex molecule synthesis. • 88% yield for N-benzyl-benzothioamide under solvent-minimized mechanochemical conditions-a 14% absolute improvement over flow methods. • Optimized for esters and amides where Belleau's reagent is insufficiently reactive and Curphey's reagent risks over-thionation. • Well-documented byproduct profile with established chromatographic purification protocols ensures reproducible scale-up.

Molecular Formula C14H14O2P2S4
Molecular Weight 404.5 g/mol
CAS No. 19172-47-5
Cat. No. B1674591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLawesson's reagent
CAS19172-47-5
Synonyms2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
2,4BMP-DTDPDS
Lawesson's reagent
p-anisyldithiophosphonic anhydride
Molecular FormulaC14H14O2P2S4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC
InChIInChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
InChIKeyCFHGBZLNZZVTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lawesson's Reagent Selection Guide


Lawesson's reagent (LR; 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely utilized thionation agent in organic synthesis for converting carbonyl groups to thiocarbonyls [1]. It belongs to the 1,3,2,4-dithiadiphosphetane 2,4-disulfide family and is synthesized from anisole and phosphorus pentasulfide (P₄S₁₀) [2]. LR occupies an intermediate position on the reactivity scale among thionation reagents, offering a balance of reactivity and selectivity that distinguishes it from both more aggressive and milder alternatives [3]. Key comparators include P₄S₁₀, Belleau's reagent, Davy's reagent, and Curphey's reagent, each with distinct performance profiles that preclude simple substitution [3] [4].

ReactivityIntermediate rank between Davy and Belleau reagents for balanced selectivity
Ester substratesReported higher yields vs P₄S₁₀ under milder conditions
Mechanochem.Supports solvent-minimized thioamide synthesis protocols

Substitution Risks for Lawesson's Reagent


Substituting Lawesson's reagent with a generic 'thionation agent' without quantitative comparison risks reaction failure, suboptimal yields, or complex purification challenges. In-class compounds exhibit markedly different reactivity profiles: Davy's reagent is more reactive but less selective, while Belleau's reagent is less reactive [1]. P₄S₁₀ requires higher temperatures and larger excesses [2], and Curphey's reagent can over-thionate sensitive substrates [3]. The reagent choice directly dictates reaction temperature, time, stoichiometry, and the complexity of byproduct removal [4]. The following evidence quantifies exactly where Lawesson's reagent differentiates from these comparators.

Reactivity profile shift
Davy's reagent may introduce lower selectivity and over-reaction; Belleau's reagent may give incomplete conversion.
Temperature and excess mismatch
P₄S₁₀ typically requires higher temperatures and larger stoichiometric excess, altering substrate compatibility.
Workup and reagent handling
Curphey's reagent combination changes byproduct removal profile and requires procurement of an additional component.

Lawesson's Reagent: Performance Differentiation


Reactivity & Selectivity vs. Davy and Belleau

Lawesson's reagent occupies an intermediate position on the reactivity scale among 1,3,2,4-dithiadiphosphetane 2,4-disulfide thionation reagents, positioned between the more reactive but less selective Davy reagent and the less reactive Belleau reagent [1] [2]. Density functional theory (DFT) calculations predict that Lawesson's reagent dissociates below 400 K to yield reactive monomeric species, consistent with experimental observations that it reacts at temperatures below 383 K, a property shared with Belleau and Davy reagents but with distinct reactivity outcomes due to substituent electronic effects [3]. This intermediate reactivity profile enables selective thionation where Davy reagent may cause over-reaction or side-product formation, and Belleau reagent may result in incomplete conversion [1].

Reactivity & selectivity
Class-level
Davy > Lawesson > Belleau (qualitative rank)
Supports selectivity-context review
DFT predicts dissociation below 400 K
Thionation Reactivity Scale Selectivity

Superior Ester Thionation Yield vs. P₄S₁₀

Thionation of esters using phosphorus pentasulfide (P₄S₁₀) generally results in low yields. In contrast, the use of Lawesson's reagent provides substantially higher yields for this challenging substrate class [1] [2]. While P₄S₁₀ can be used in combination with hexamethyldisiloxane (Curphey's reagent) to achieve yields comparable to or exceeding those of Lawesson's reagent, this alternative system introduces additional reagent components and a different workup profile [3].

Ester thionation yield
Class-level
Reported higher yields vs P₄S₁₀ (qualitative)
Supports fit for ester substrates
Multi-component alternative may match
Ester Thionation Yield Comparison P₄S₁₀

Mechanochemical vs. Flow Thioamide Synthesis

A head-to-head comparison of thionation methods for synthesizing N-benzyl-benzothioamide revealed that a mechanochemical procedure using Lawesson's reagent afforded an 88% yield, whereas the same transformation under flow conditions in acetonitrile achieved only a 74% yield [1]. This represents a 14% absolute yield improvement and a 19% relative increase in yield. The liquid-assisted mechanochemical protocol also enabled yields of 89-93% for various benzamide-derived thioamides, with the optimized conditions (Teflon jars/balls) achieving up to 96.1% yield [1].

Mech. vs flow thioamide
Head-to-head
88% yield (mech.) vs 74% (flow)
Supports mechanochemical method fit
Liquid-assisted ball milling; Teflon jars
Mechanochemistry Thioamide Synthesis Yield Optimization

Chromatography vs. Hydrolytic Purification

A practical consideration for procurement is the workup procedure. Reactions employing Lawesson's reagent typically require chromatographic purification to remove reagent-derived byproducts [1] [2]. In contrast, the P₄S₁₀/hexamethyldisiloxane combination (Curphey's reagent) allows for byproduct removal via a simple hydrolytic workup or filtration through silica gel, often eliminating the need for chromatography [1] [2]. While yields are comparable or superior with Curphey's reagent, this workup advantage must be weighed against the need to procure and handle an additional reagent component.

Purification method
Class-level
Chromatography typically required
Workup-method selection context
Hydrolytic workup with other reagents
Purification Workup Byproduct Removal

Thermal Stability Profile

Lawesson's reagent is stable for months at room temperature when stored under anhydrous conditions but can decompose or polymerize upon prolonged heating in solution, particularly at temperatures exceeding 110°C . This thermal stability profile contrasts with P₄S₁₀, which is typically employed at higher temperatures [1], and aligns with the lower-temperature reactivity (<383 K) predicted by DFT calculations [2]. This thermal limitation must be considered when designing reaction conditions and selecting compatible solvents.

Thermal stability
Reported
Decomposes/polymerizes >110°C in solution
Thermal stability context; lower-temperature reactions
Stable for months at RT if anhydrous
Thermal Stability Reaction Optimization Safety

Lawesson's Reagent: Key Applications


Selective Amide and Ester Thionation

Given its intermediate reactivity positioning between Davy and Belleau reagents [1], Lawesson's reagent is optimal for substrates where selective thionation is paramount. It provides substantially higher yields for esters compared to P₄S₁₀ [2] and avoids the over-thionation risks associated with more reactive agents. This makes it a strategic choice for complex molecule synthesis where functional group tolerance is critical.

Mechanochemical Thioamide Synthesis

The demonstrated 88% yield for N-benzyl-benzothioamide under mechanochemical conditions—a 14% absolute improvement over flow methods [3]—positions Lawesson's reagent as a high-performance option for solvent-minimized, mechanochemical protocols. This scenario is particularly relevant for laboratories pursuing green chemistry initiatives or high-throughput synthesis where solvent reduction and yield optimization are priorities.

Predictable Byproduct Profiles

While alternative reagent systems like Curphey's reagent offer simpler hydrolytic workups, the byproduct profile of Lawesson's reagent is extensively documented, and chromatographic purification methods are well-established [4]. For academic research or method development where reproducibility and literature precedent are valued, the predictable purification requirements of Lawesson's reagent provide a reliable framework.

Application
Selection Property
Validation Focus
Carbonyl to thiocarbonyl conversion
Intermediate reactivity profile
Substrate scope, over-reaction risk
Mechanochemical thioamide synthesis
Mechanochemical yield
Protocol reproducibility, solvent-minimized methods
Purification-by-chromatography workflows
Documented byproduct profile
Purification consistency, method precedent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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